An In-Depth Technical Guide to 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is a polyhydroxylated cycloalkane, a unique molecular scaffold characterized by a cyclohexane ring core bearing four primary hydroxyl groups and one secondary hydroxyl group. This high density of hydroxyl moieties imparts distinct physical and chemical properties, making it a molecule of significant interest in various fields, including polymer chemistry and drug development. Its structural rigidity, hydrophilicity, and multiple points for chemical modification position it as a versatile building block for the synthesis of more complex molecules and functional materials. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, spectroscopic analysis, and potential applications, particularly within the pharmaceutical and life sciences sectors. Notably, it serves as a key intermediate in the synthesis of the hypolipidemic drug Nicomol.[1]
Molecular Structure and Conformation
The structure of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol, with the chemical formula C₁₀H₂₀O₅, features a cyclohexane ring that adopts a slightly twisted chair conformation in the solid state.[1] This conformation is influenced by the steric bulk of the four hydroxymethyl groups and the secondary hydroxyl group. The spatial arrangement of these functional groups is crucial as it dictates the molecule's reactivity and its ability to form intra- and intermolecular hydrogen bonds.
Caption: 2D representation of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol.
Physical and Chemical Properties
The physical and chemical properties of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol are largely dictated by its numerous hydroxyl groups, which facilitate extensive hydrogen bonding.
| Property | Value | Source(s) |
| CAS Number | 5416-55-7 | [2][3] |
| Molecular Formula | C₁₀H₂₀O₅ | [2][3][4][5] |
| Molecular Weight | 220.26 g/mol | [2][3][4][5] |
| Appearance | Solid | |
| Melting Point | 123-127 °C | [6] |
| Boiling Point | 441.6 °C at 760 mmHg | [5][6] |
| Density | 1.261 g/cm³ | [6] |
| Flash Point | 219.1 °C | [5][6] |
Synthesis of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol
The synthesis of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is achieved through a base-catalyzed aldol condensation reaction between cyclohexanone and formaldehyde, followed by a Cannizzaro reaction. This process is a classic example of forming multiple carbon-carbon bonds and introducing several hydroxyl groups in a single synthetic sequence. The precursors for this synthesis are cyclohexanone and formaldehyde.[6]
Experimental Protocol
The following protocol is based on the procedures described by Wittcoff.
Materials:
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Cyclohexanone
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Formaldehyde (37% solution in water, formalin)
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Calcium Hydroxide (or other suitable base)
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Methanol or Ethanol (for crystallization)
Procedure:
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Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, a mixture of cyclohexanone and a portion of the formaldehyde solution is prepared.
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Base Addition: A slurry of calcium hydroxide in water is slowly added to the reaction mixture while maintaining the temperature below a certain threshold to control the exothermic aldol condensation.
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Aldol Condensation: The remaining formaldehyde is added at a controlled rate. The reaction is typically stirred for several hours to ensure the complete formation of the intermediate, 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone.
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Cannizzaro Reaction: The reaction mixture is then heated to induce a crossed Cannizzaro reaction, where the intermediate ketone is reduced to the final cyclohexanol product by an excess of formaldehyde, which is concurrently oxidized to formic acid. The formic acid is neutralized by the base present in the reaction mixture.
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Workup and Purification: The reaction mixture is cooled, and the calcium salts are removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield crystalline 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol.
Caption: Workflow for the synthesis of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol.
Spectroscopic Analysis
The structural elucidation of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexane ring protons. The protons of the hydroxymethyl groups (-CH₂OH) would likely appear as distinct signals, potentially as doublets or more complex patterns due to coupling with the adjacent quaternary carbons and through-space interactions. The proton of the secondary hydroxyl group (-CHOH) would also have a characteristic chemical shift. The hydroxyl protons themselves may appear as broad singlets, and their chemical shift can be dependent on concentration and solvent.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments in the molecule. One would expect to see signals for the quaternary carbons bearing the hydroxymethyl groups, the methylene carbons of the cyclohexane ring, the methine carbon with the secondary hydroxyl group, and the carbons of the hydroxymethyl groups. The chemical shifts of these carbons are influenced by the attached oxygen atoms.[4][7]
Infrared (IR) Spectroscopy
The IR spectrum of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups involved in hydrogen bonding. Other significant peaks would include C-H stretching vibrations of the cyclohexane ring and hydroxymethyl groups (around 2850-3000 cm⁻¹) and C-O stretching vibrations (in the 1000-1200 cm⁻¹ region).[4]
Chemical Reactivity and Potential for Derivatization
The reactivity of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is centered around its five hydroxyl groups. The presence of four primary hydroxyls and one secondary hydroxyl offers opportunities for selective chemical transformations.
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Esterification and Etherification: The hydroxyl groups can readily undergo esterification with carboxylic acids, acyl chlorides, or anhydrides, and etherification with alkyl halides or other electrophiles. The differential reactivity between the primary and secondary hydroxyls can be exploited for selective functionalization, often with the use of bulky protecting groups or by controlling reaction stoichiometry and conditions.
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Oxidation: The secondary hydroxyl group can be selectively oxidized to a ketone, yielding 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone. The primary hydroxyl groups can also be oxidized to aldehydes or carboxylic acids under appropriate conditions.
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Use as a Polyol in Polymer Synthesis: Its polyfunctional nature makes it a suitable cross-linking agent or monomer in the synthesis of polyesters, polyurethanes, and other polymers. The resulting polymers would possess a high density of hydroxyl groups, which could be further functionalized.
Applications in Drug Development and Research
The highly functionalized and stereochemically defined structure of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol makes it an attractive molecule for applications in drug discovery and development.
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Scaffold for Combinatorial Chemistry: The five hydroxyl groups provide multiple attachment points for the synthesis of compound libraries. By derivatizing these hydroxyls with various chemical moieties, a diverse set of molecules can be generated for screening in drug discovery programs.
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Drug Delivery Systems: As a polyol, it can be incorporated into drug delivery systems. Its hydrophilic nature can be used to improve the solubility and bioavailability of poorly water-soluble drugs. It can also be used as a building block for the synthesis of biodegradable polymers for controlled-release formulations.
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Intermediate for Active Pharmaceutical Ingredients (APIs): As previously mentioned, 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is a known intermediate in the synthesis of the hypolipidemic drug Nicomol.[1] This highlights its proven utility in the pharmaceutical industry.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place in a tightly sealed container. It is described as a combustible solid.
Conclusion
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is a fascinating and highly functionalized molecule with a rich chemistry and significant potential for a variety of applications. Its well-defined stereochemistry, multiple hydroxyl groups, and role as a key pharmaceutical intermediate underscore its importance. This guide has provided a comprehensive overview of its properties, synthesis, and potential uses, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the full potential of this versatile chemical building block. Further research into its selective derivatization and incorporation into novel materials and therapeutic agents is warranted and promises to unlock new opportunities in chemical synthesis and medicinal chemistry.
References
Sources
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- 3. 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol [aromalake.com]
- 4. 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | C10H20O5 | CID 79442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. CAS#:5416-55-7 | 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | Chemsrc [chemsrc.com]
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